![molecular formula C8H14O2 B1354544 2,2-Dimethyl-5-hexenoic acid CAS No. 58203-68-2](/img/structure/B1354544.png)
2,2-Dimethyl-5-hexenoic acid
Overview
Description
2,2-Dimethyl-5-hexenoic acid is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 .
Molecular Structure Analysis
The InChI code for 2,2-Dimethyl-5-hexenoic acid is1S/C8H14O2/c1-4-5-6-8(2,3)7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10)
. The compound has a rotatable bond count of 4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .
Scientific Research Applications
Photoisomerization and Synthesis Applications
2,2-Dimethyl-5-hexenoic acid is involved in photoisomerization reactions, where exposure to specific wavelengths of light induces structural changes. For example, the transformation of α,β-unsaturated carboxylic acids into β,γ-unsaturated isomers by irradiation has been documented. This process has implications in the synthesis of various compounds, such as 5,5-dimethyl-2(5H)-furanone, achieved through photochemically induced lactonization (Biot, Keukeleire, & Verzele, 2010).
Solid State Structural Assembly
Research on derivatives of 2,2-Dimethyl-5-hexenoic acid, such as substituted 6-Hydroxy-trans-3-hexenoic Acids, has revealed unique structural assemblies in solid states. These structures demonstrate alternating hydrogen-bonded arrays, showcasing the potential for designing novel molecular architectures (Berlekamp, Erker, & Fröhlich, 1996).
Oxidation and Catalysis
The acid has been studied in the context of alkene oxidation, particularly when catalyzed by iron complexes. This research explores the effects of carboxylic acids on the rate and selectivity of alkene oxidations, which is crucial in organic synthesis and industrial processes (Morris et al., 2014).
Singlet Oxygen Ene Reactions
The ene reactions of carboxylic acid salts with singlet oxygen have been studied, revealing novel regiochemistry. This research provides insight into the mechanisms of photooxidation and the formation of hydroperoxides, valuable in various synthetic applications (Stensaas, Bajaj, & Al-Turk, 2005).
Thermal Oxidation Studies
Investigations into the thermal oxidation of mono-unsaturated short-chain fatty acids, including derivatives of 2,2-Dimethyl-5-hexenoic acid, have provided insights into the formation of aldehydes, ketones, and other oxidation products. These findings are essential for understanding the degradation pathways and stability of these compounds (Whitlock & Nawar, 1976).
Safety and Hazards
properties
IUPAC Name |
2,2-dimethylhex-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-5-6-8(2,3)7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOVXOGESOTATJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441969 | |
Record name | 2,2-DIMETHYL-5-HEXENOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-hexenoic acid | |
CAS RN |
58203-68-2 | |
Record name | 2,2-DIMETHYL-5-HEXENOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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